trans-1,2-Cyclopentanediol

Description

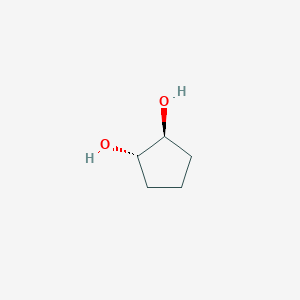

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923980, DTXSID501311584 | |

| Record name | (1R,2R)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 54-56 deg C; [Aldrich MSDS] | |

| Record name | trans-Cyclopentane-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5057-99-8, 930-46-1 | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,2R)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-cyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of trans-1,2-cyclopentanediol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties. This document covers its structural features, stereoisomers, conformational analysis, and key spectroscopic data. Detailed experimental protocols for its synthesis are also provided, along with a logical diagram illustrating its stereochemical relationships.

Chemical Structure and Stereochemistry

This compound is a vicinal diol with the chemical formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). The "trans" designation indicates that the two hydroxyl groups are on opposite sides of the plane of the cyclopentane ring.[1]

This arrangement gives rise to chirality in the molecule. This compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-cyclopentane-1,2-diol and (1S,2S)-cyclopentane-1,2-diol. The racemic mixture of these two enantiomers is often denoted as (±)-trans-1,2-cyclopentanediol. In contrast, the cis-isomer, where the hydroxyl groups are on the same side of the ring, is a meso compound and is achiral.

The stereochemistry of this compound is crucial in its application as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereoisomers can have vastly different biological activities.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 5057-99-8 (for trans) | [1][2] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 136 °C at 21.5 mmHg |

Conformational Analysis

The five-membered ring of cyclopentane is not planar and exists in dynamic conformations to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. For this compound, computational studies (ab initio and molecular mechanics) have indicated that the most stable conformation is a half-chair with the two hydroxyl groups in diequatorial positions.[3] An alternative envelope conformation with two axial hydroxyl groups is calculated to be less stable.[3] The preference for the diequatorial conformation minimizes steric interactions between the hydroxyl groups and the rest of the ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (C1-H, C2-H) | ~3.8 - 4.2 | Multiplet | Protons attached to the carbons bearing the hydroxyl groups. |

| ¹H (Cyclopentyl CH₂) | ~1.5 - 2.0 | Multiplet | Protons of the methylene groups in the cyclopentane ring. |

| ¹³C (C1, C2) | ~75 - 80 | Carbons bearing the hydroxyl groups. | |

| ¹³C (C3, C5) | ~30 - 35 | Methylene carbons adjacent to the hydroxyl-bearing carbons. | |

| ¹³C (C4) | ~20 - 25 | Methylene carbon at the 4-position. |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The C-H stretching of the cyclopentane ring is observed around 2850-3000 cm⁻¹, and the C-O stretching of the alcohol groups appears in the 1000-1200 cm⁻¹ region.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol (-OH) |

| 2850 - 3000 | C-H stretch | Cyclopentane (CH₂) |

| 1450 - 1470 | C-H bend | Cyclopentane (CH₂) |

| 1000 - 1200 | C-O stretch | Alcohol (C-OH) |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound will typically show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern is characterized by the loss of water (M-18), leading to a significant peak at m/z = 84.[1] Further fragmentation can occur through cleavage of the cyclopentane ring.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Reaction Scheme:

-

Epoxidation: Cyclopentene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.

-

Hydrolysis: The cyclopentene oxide is then treated with an aqueous acid (e.g., dilute sulfuric acid) to open the epoxide ring, resulting in the trans-diol.

Detailed Protocol:

-

Step 1: Epoxidation of Cyclopentene

-

Dissolve cyclopentene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cyclopentene solution over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude cyclopentene oxide.

-

-

Step 2: Hydrolysis of Cyclopentene Oxide

-

To the crude cyclopentene oxide, add a 10% aqueous solution of sulfuric acid.

-

Heat the mixture at 70-90 °C for 2-3 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Enantioselective Synthesis

Enantiomerically pure this compound can be prepared through several methods, including the kinetic resolution of the racemic diol or the asymmetric dihydroxylation of cyclopentene.

Representative Protocol: Asymmetric Dihydroxylation of Cyclopentene

This method utilizes a chiral osmium catalyst to achieve high enantioselectivity.

-

In a round-bottom flask, prepare a solution of cyclopentene (1.0 eq) in a mixture of tert-butanol and water (1:1).

-

Add a commercially available AD-mix-β (for the (1S,2S)-enantiomer) or AD-mix-α (for the (1R,2R)-enantiomer) formulation, which contains the osmium catalyst, a chiral ligand, a co-oxidant, and other additives.

-

Stir the mixture vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite and stirring for an additional hour.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the enantiomerically enriched cis-1,2-cyclopentanediol.

-

The cis-diol can then be converted to the trans-diol via a two-step process involving mesylation and subsequent nucleophilic substitution with inversion of configuration at one of the stereocenters.

Logical Relationships and Signaling Pathways

The following diagram illustrates the stereochemical relationship between the enantiomers of this compound and the meso cis-1,2-cyclopentanediol.

Caption: Stereochemical relationships of 1,2-cyclopentanediol isomers.

Conclusion

This compound is a fundamentally important chiral molecule with well-defined structural and stereochemical properties. Its synthesis, both in racemic and enantiomerically pure forms, is well-established, making it a readily accessible building block for complex molecule synthesis. A thorough understanding of its conformational preferences and spectroscopic signatures is essential for its effective utilization in research and development, particularly in the pharmaceutical industry where stereochemistry plays a critical role in drug efficacy and safety.

References

- 1. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of trans-1,2-Cyclopentanediol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,2-Cyclopentanediol is a cyclic diol with the two hydroxyl groups in a trans configuration on a five-membered ring. This stereochemistry makes it a valuable chiral building block in organic synthesis.[1] It serves as a precursor for the synthesis of complex molecules with specific three-dimensional structures, including chiral ligands for asymmetric catalysis and scaffolds for pharmaceutical agents.[1] Its applications also extend to materials science as a monomer for specialized polymers.[1][2]

Physical and Chemical Properties

This compound is a colorless to pale yellow solid at room temperature.[3] It is combustible, stable under normal conditions, and incompatible with strong oxidizing agents.[3] It is soluble in water and many organic solvents, including ethanol.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 54-56 °C | [4][5] |

| Boiling Point | 136 °C at 21.5 mmHg | [6] |

| Molecular Formula | C₅H₁₀O₂ | [4][5] |

| Molecular Weight | 102.13 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal | [7] |

| Solubility | Partially soluble in water; soluble in ethanol | [2][3][8] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (1R,2R)-cyclopentane-1,2-diol | [1][4] |

| CAS Number | 5057-99-8 | [4][6] |

| PubChem CID | 225711 | [4] |

| EC Number | 225-757-6 | [6] |

| InChI | InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | [4][6] |

| SMILES | O[C@@H]1CCC[C@H]1O | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data available on PubChem and SpectraBase. | [4] |

| ¹³C NMR | Data available on PubChem and SpectraBase. | [4][5][9] |

| IR Spectroscopy | Characteristic O-H and C-O stretching bands. Data available on PubChem and NIST Chemistry WebBook. | [4][5][10] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern available on PubChem and NIST Chemistry WebBook. | [4][5][11] |

Experimental Protocols

The synthesis of this compound typically involves the dihydroxylation of cyclopentene. The trans configuration is achieved through a two-step process involving the formation of an epoxide followed by acid-catalyzed ring-opening.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound from cyclopentene.

Protocol 1: Synthesis from Cyclopentene via Epoxidation and Hydrolysis

This method involves a two-step reaction: the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.[12]

Step 1: Epoxidation of Cyclopentene

-

Dissolve cyclopentene in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled cyclopentene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of cyclopentene.

-

Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.

Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

-

To the crude cyclopentene oxide, add a dilute aqueous solution of a strong acid, such as sulfuric acid or perchloric acid.

-

Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate of hydrolysis.

-

Monitor the reaction by TLC until the disappearance of the epoxide.

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Synthesis using Hydrogen Peroxide and a Catalyst

This method provides an alternative to peroxy acids for the epoxidation step, followed by hydrolysis.[13]

Step 1: Catalytic Oxidation of Cyclopentene

-

In a reaction vessel, combine cyclopentene, a catalyst (e.g., an iron-copper based catalyst), and a co-catalyst (e.g., potassium chloride).[13]

-

Add hydrogen peroxide to the mixture and maintain the reaction temperature between 35-45 °C for 4-6 hours to form cyclopentene oxide.[13]

Step 2: Hydrolysis

-

To the resulting cyclopentene oxide, add deionized water and a solid proton acid catalyst.[13]

-

Heat the mixture to 70-90 °C for an extended period (80-110 hours) to facilitate hydrolysis.[13]

Purification

The crude this compound can be purified by the following methods:

-

Distillation: The crude product can be distilled under reduced pressure.[13]

-

Recrystallization: For higher purity, the distilled product can be recrystallized from a suitable solvent system, such as ethyl acetate.[14]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[2]

-

Chiral Ligands: Its rigid stereochemistry makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1]

-

Pharmaceutical Scaffolds: The trans-diol moiety can be crucial for biological activity, making it a key component in the design and synthesis of potential pharmaceutical agents.[1]

-

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers with specific properties.[2]

-

Protecting Group Chemistry: The diol functionality allows it to be used in the formation of cyclic acetals and ketals, serving as a protecting group for carbonyl compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area.[6] For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][15]

-

Fire Safety: Use water spray, carbon dioxide, dry chemical, or foam for extinguishing fires.[15]

References

- 1. This compound|CAS 5057-99-8 [benchchem.com]

- 2. Cas 4065-92-3,1,2-Cyclopentanediol | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (+/-)-trans-Cyclopentane-1,2-diol | 5057-99-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 11. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 12. homework.study.com [homework.study.com]

- 13. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-1,2-cyclopentanediol from cyclopentene, a fundamental transformation in organic chemistry with applications in drug development and materials science. The primary and most efficient route involves a two-step process: the epoxidation of cyclopentene to form cyclopentene oxide, followed by the acid-catalyzed hydrolysis of the epoxide to yield the desired trans-1,2-diol. This method is favored for its high stereoselectivity, yielding predominantly the trans isomer.

Reaction Mechanism and Stereochemistry

The synthesis proceeds via two key steps:

-

Epoxidation of Cyclopentene: Cyclopentene reacts with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide. This reaction is a concerted syn-addition, where the oxygen atom is delivered to the same face of the double bond, resulting in a cyclic ether known as an epoxide.

-

Acid-Catalyzed Ring Opening of Cyclopentene Oxide: The epoxide is then treated with an aqueous acid (H₃O⁺). The acidic conditions protonate the oxygen atom of the epoxide, making it a better leaving group. A water molecule then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the side opposite to the epoxide ring (a backside attack), leading to an inversion of stereochemistry at the site of attack. This Sₙ2-type mechanism results in the formation of the this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Epoxidation of Cyclopentene with meta-Chloroperoxybenzoic Acid (m-CPBA)

This procedure is adapted from standard epoxidation methods.

Materials:

-

Cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in dichloromethane (CH₂Cl₂).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled cyclopentene solution over a period of time, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alkene.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxy acid.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain crude cyclopentene oxide. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

This procedure is based on general methods for epoxide hydrolysis.

Materials:

-

Crude cyclopentene oxide from Step 1

-

Deionized water

-

Sulfuric acid (H₂SO₄) or a solid proton acid catalyst

-

Diethyl ether or ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To the crude cyclopentene oxide, add a sufficient amount of deionized water.

-

Add a catalytic amount of sulfuric acid. Alternatively, a solid proton acid can be used.

-

Heat the mixture with stirring. A patent suggests reacting at 70-90 °C for an extended period (80-110 hours) for a high yield.[1] The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

-

Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Yields for the Synthesis of this compound

| Step | Reagents | Reported Yield | Reference |

| Epoxidation of Cyclopentene | Hydrogen Peroxide, Fe-Cu catalyst, KCl cocatalyst | 96% (for cyclopentene oxide) | [1] |

| Hydrolysis of Cyclopentene Oxide | Deionized water, solid proton acid | 90% | [1] |

| Overall Synthesis | Dihydrogen peroxide, toluene-4-sulfonic acid in water | 95.7% | [2] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Melting Point | 54-56 °C[3] |

| Boiling Point | 136 °C at 21.5 mmHg |

| ¹H NMR | Spectral data available from Sigma-Aldrich.[3] For the analogous trans-1,2-cyclohexanediol, characteristic peaks are observed around 3.33 ppm and 3.91 ppm for the CH-OH protons.[4] |

| ¹³C NMR | Spectral data available from Sigma-Aldrich[3] and SpectraBase.[5] |

| IR Spectroscopy | Data available from the NIST WebBook.[6] |

| Mass Spectrometry | Data available from the NIST WebBook.[6] |

Visualizations

Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

References

- 1. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the formation of trans-1,2-cyclopentanediol, a key building block in various fields of chemical research and development. The focus is on the detailed reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent methods.

Epoxidation of Cyclopentene followed by Acid-Catalyzed Hydrolysis

This two-step approach is a common and reliable method for the synthesis of trans-1,2-diols. The first step involves the epoxidation of cyclopentene to form cyclopentene oxide. The subsequent step is the acid-catalyzed ring-opening of the epoxide, which proceeds with anti-stereochemistry to yield the trans-diol.[1][2]

Mechanism of Epoxidation and Hydrolysis

The epoxidation of cyclopentene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where the oxygen atom is delivered to the double bond in a syn-addition, forming a cyclic epoxide.[3] The subsequent acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. A water molecule then attacks one of the electrophilic carbon atoms from the face opposite to the protonated oxygen, leading to an inversion of stereochemistry at that carbon. This SN2-type mechanism results in the formation of the trans-1,2-diol.[2]

Quantitative Data

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Epoxidation | Cyclopentene, m-CPBA | Dichloromethane | Room Temp. | Not Specified | ~75 | [4][5] |

| Hydrolysis | Cyclopentene oxide, H₂O, H₂SO₄ (catalytic) | Water | Not Specified | Not Specified | High | [1] |

Experimental Protocols

1.3.1. Epoxidation of Cyclopentene with m-CPBA

-

Materials: Cyclopentene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve cyclopentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cyclopentene solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.

-

1.3.2. Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

-

Materials: Crude cyclopentene oxide, water, sulfuric acid (catalytic amount), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

To the crude cyclopentene oxide, add a mixture of water and a catalytic amount of sulfuric acid.

-

Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate.

-

Monitor the disappearance of the epoxide by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Prévost Reaction

The Prévost reaction provides a direct method for the anti-dihydroxylation of alkenes to form trans-1,2-diols.[6] This reaction utilizes iodine and a silver salt of a carboxylic acid, typically silver benzoate, in an anhydrous solvent.[7][8]

Mechanism of the Prévost Reaction

The reaction is initiated by the addition of iodine to the alkene, forming a cyclic iodonium ion. This is followed by an SN2 attack by the benzoate anion, opening the three-membered ring to give a trans-iodo benzoate. A key step involves the neighboring group participation of the carbonyl oxygen of the benzoate group, which displaces the iodide to form a cyclic oxonium ion. A second benzoate anion then attacks this intermediate in another SN2 reaction, resulting in a trans-dibenzoate. Finally, hydrolysis of the dibenzoate ester yields the trans-1,2-diol.[6][9]

Quantitative Data

| Alkene | Reagents | Solvent | Yield (%) | Reference |

| Cyclohexene | Iodine, Silver Benzoate | Benzene | Good | [8] |

| General Alkenes | Iodine, Silver Carboxylate | Anhydrous Solvent | Generally Good | [7] |

Experimental Protocol

-

Materials: Cyclopentene, silver benzoate, iodine, anhydrous benzene (or other anhydrous non-polar solvent), sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend silver benzoate in anhydrous benzene.

-

Add a solution of iodine in anhydrous benzene dropwise to the stirred suspension.

-

To this mixture, add a solution of cyclopentene in anhydrous benzene dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove silver iodide and any unreacted silver benzoate.

-

Concentrate the filtrate under reduced pressure to obtain the crude dibenzoate ester.

-

Hydrolyze the crude ester by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

-

After cooling, neutralize the reaction mixture and extract the product with diethyl ether.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Visualizations

Reaction Mechanisms

Caption: Mechanism of this compound formation via epoxidation and acid-catalyzed hydrolysis.

Caption: Mechanism of the Prévost reaction for trans-1,2-diol synthesis.

Experimental Workflows

References

- 1. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Prevost Reaction [organic-chemistry.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. youtube.com [youtube.com]

- 9. Prévost reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of trans-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-cyclopentanediol, a key chiral building block in synthetic chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. The presented data is crucial for the structural elucidation, purity assessment, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the cyclopentane ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | Multiplet | 2H | H-1, H-2 (methine) |

| ~2.5 - 2.6 | Broad Singlet | 2H | -OH |

| ~1.6 - 1.8 | Multiplet | 4H | H-3, H-5 (methylene) |

| ~1.4 - 1.6 | Multiplet | 2H | H-4 (methylene) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the symmetry of the trans isomer, three distinct signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| ~77.0 | C-1, C-2 (methine) |

| ~32.0 | C-3, C-5 (methylene) |

| ~20.0 | C-4 (methylene) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Parameters :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : Approximately 10-12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : Approximately 0-100 ppm.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are associated with the O-H and C-O bonds of the alcohol functional groups and the C-H bonds of the cyclopentane ring. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.[3][4][5][6]

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| ~1050 - 1100 | Strong | C-O stretch |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[4]

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3][6]

-

-

Instrument Parameters :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan : Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrument-related absorptions.

-

Sample Scan :

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [M - H₂O]⁺ |

| 71 | Medium | [M - OCH₃]⁺ or [C₅H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The molecular ion peak for alcohols is often weak or absent due to facile fragmentation.[7] The base peak (most intense) can vary depending on the instrument conditions but is often at m/z 57 or 84.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Parameters :

-

Gas Chromatograph (GC) :

-

Injection Volume : 1 µL.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Column : A nonpolar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

-

Mass Spectrometer (MS) :

-

-

Data Analysis :

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. organomation.com [organomation.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. agilent.com [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Unveiling the Solid-State Architecture of trans-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclopentanediol is a fundamental building block in organic synthesis and medicinal chemistry. Its stereochemistry and hydrogen bonding capabilities play a crucial role in directing molecular interactions and influencing the physicochemical properties of larger molecules. This technical guide provides a comprehensive overview of the available data on the solid-state structure of this compound, with a focus on its crystallographic properties and intermolecular interactions. While a definitive, publicly available crystal structure remains to be published, this document compiles relevant information on its synthesis, physical properties, and expected hydrogen bonding patterns based on analogous structures, offering valuable insights for researchers in the field.

Introduction

This compound is a vicinal diol characterized by a five-membered carbocyclic ring with two hydroxyl groups in a trans configuration. The molecule's rigidity, conferred by the cyclopentane ring, and the presence of both hydrogen bond donors and acceptors, make it an interesting subject for crystallographic studies and a valuable synthon in the design of molecules with specific three-dimensional architectures. Understanding its crystal packing and hydrogen bonding network is essential for predicting its behavior in solid-state formulations and for its application in crystal engineering and drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 5057-99-8 |

| Melting Point | 55-57 °C |

| Boiling Point | 228 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, ethanol, and acetone |

Synthesis and Crystallization

Synthesis

This compound is commonly synthesized via the acid-catalyzed hydrolysis of cyclopentene oxide. This reaction proceeds through an anti-addition mechanism, yielding the trans-diol.

Experimental Protocol: Synthesis of this compound

-

Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in a suitable solvent like dichloromethane or tert-butanol to form cyclopentene oxide. The reaction is typically carried out at room temperature.

-

Hydrolysis of Cyclopentene Oxide: The resulting cyclopentene oxide is then subjected to acid-catalyzed hydrolysis. A dilute aqueous solution of a strong acid, such as sulfuric acid or perchloric acid, is added to the reaction mixture.

-

Reaction Conditions: The hydrolysis is generally performed at elevated temperatures (e.g., 50-70 °C) for several hours to ensure complete conversion.

-

Workup and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain pure crystalline this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. For this compound, slow evaporation of a saturated solution in a moderately polar solvent or a binary solvent mixture at a constant temperature is a common technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Ethyl acetate, acetone, or a mixture of ethanol and water could be explored.

-

Preparation of Saturated Solution: A saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction analysis should form. The crystals are then carefully harvested from the mother liquor.

Crystal Structure and Hydrogen Bonding Network

As of the date of this publication, a detailed crystal structure of this compound, including unit cell parameters, space group, and atomic coordinates, is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).

However, based on the crystal structures of similar cyclic diols, such as trans-1,2-cyclohexanediol, a well-defined hydrogen bonding network is expected to be the dominant feature of the crystal packing. The hydroxyl groups of each molecule will act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular O-H···O hydrogen bonds.

Hypothetical Hydrogen Bonding Motif

It is anticipated that the molecules of this compound will arrange themselves in a way that maximizes the hydrogen bonding interactions. This could lead to the formation of chains, sheets, or a three-dimensional network. A likely motif would involve chains of molecules linked by hydrogen bonds, with further hydrogen bonding between these chains.

Below is a hypothetical representation of the intermolecular hydrogen bonding in a crystalline arrangement of this compound.

Caption: Hypothetical hydrogen bonding chain in crystalline this compound.

Significance in Drug Development

The ability of this compound to form specific and directional hydrogen bonds makes it a valuable scaffold in drug design. By incorporating this moiety into a drug molecule, medicinal chemists can introduce key interactions with biological targets, such as enzymes and receptors. The rigid cyclopentane ring also helps to lock the conformation of the molecule, reducing the entropic penalty upon binding. Furthermore, understanding the solid-state properties of drug candidates containing this fragment is crucial for formulation development, as polymorphism and crystal packing can significantly impact solubility, stability, and bioavailability.

Conclusion

While the definitive crystal structure of this compound awaits elucidation, this technical guide has summarized the current knowledge regarding its synthesis, properties, and expected solid-state behavior. The anticipated extensive hydrogen bonding network is a key feature that governs its crystal packing and influences its utility in various chemical and pharmaceutical applications. Further research to determine the precise crystal structure is warranted and will provide invaluable information for the rational design of new materials and therapeutic agents.

Solubility of trans-1,2-Cyclopentanediol in Common Organic Solvents: An In-depth Technical Guide

Introduction

trans-1,2-Cyclopentanediol is a cyclic diol with the chemical formula C₅H₁₀O₂. It is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and polymer materials.[1][2] A critical physicochemical property for its application in these fields is its solubility in various organic solvents, which dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and providing methodologies for its experimental determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5057-99-8 | [3] |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| Melting Point | 54-56 °C | |

| Boiling Point | 136 °C at 21.5 mmHg | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses two polar hydroxyl (-OH) groups, which are capable of hydrogen bonding, and a nonpolar cyclopentane ring. This amphiphilic nature suggests a nuanced solubility profile:

-

High Solubility: Expected in polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol) due to strong hydrogen bonding interactions.[1][2]

-

Moderate to High Solubility: Likely in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Low Solubility: Expected in nonpolar solvents such as toluene and hexane, where the nonpolar cyclopentane ring would be the primary interacting moiety.

Quantitative Solubility Data of a Structural Analogue

In the absence of specific data for this compound, the solubility of trans-1,2-cyclohexanediol in various organic solvents is provided below as a reasonable approximation due to their structural similarity.

Table 1: Solubility of trans-1,2-Cyclohexanediol in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |

| Water | 299.8 | 0.0468 |

| 305.1 | 0.0573 | |

| 310.3 | 0.0697 | |

| 315.6 | 0.0843 | |

| 320.9 | 0.1015 | |

| 326.0 | 0.1218 | |

| Ethyl Acetate | 300.2 | 0.0129 |

| 305.4 | 0.0168 | |

| 310.8 | 0.0219 | |

| 316.0 | 0.0285 | |

| 321.1 | 0.0366 | |

| 326.3 | 0.0468 |

Data extracted from a study on the solubility of trans-1,2-cyclohexanediol and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The isothermal equilibrium method is a commonly employed and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe (±0.1 K)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass or volume of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 30 minutes).

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe fitted with a filter to remove any solid particles. Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute.

-

-

Analysis:

-

Accurately weigh the collected sample of the saturated solution.

-

Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of this compound in the weighed sample of the saturated solution.

-

The mass of the solvent in the sample is the difference between the total mass of the sample and the mass of the dissolved solute.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

-

Temperature Variation:

-

Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

Thermochemistry of trans-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemistry of trans-1,2-cyclopentanediol. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate thermochemical data for this compound. This document summarizes available experimental data, outlines detailed experimental and computational methodologies for the determination of key thermochemical parameters, and provides visualizations of relevant chemical processes. While experimental data for some properties of this compound are available, significant gaps exist in the literature, particularly for enthalpy of fusion, enthalpy of vaporization, and heat capacity. This guide also discusses established methodologies that can be employed to determine these missing values.

Introduction

This compound is a cyclic diol with a five-membered ring structure. Its stereochemistry and the presence of two hydroxyl groups influence its physical and chemical properties, making its thermochemical characteristics of significant interest in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of its enthalpy of formation, combustion, phase transitions, and heat capacity is crucial for process design, reaction modeling, and the development of structure-property relationships.

Quantitative Thermochemical Data

Table 1: Standard Molar Enthalpy of Combustion and Formation

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -2906.6 ± 2.9 | kJ/mol | Combustion Calorimetry | Jung and Dahmlos, 1942 (Reanalyzed by Cox and Pilcher, 1970)[1] |

| Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid) | -2901 ± 0.4 | kJ/mol | Combustion Calorimetry | Verkade, Coops, et al., 1928[1] |

| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -490.07 | kJ/mol | Calculated from ΔcH°solid | Jung and Dahmlos, 1942 (Calculation by NIST)[1] |

| Standard Molar Enthalpy of Formation of Solid (ΔfH°solid) | -495.8 | kJ/mol | Calculated from ΔcH°solid | Verkade, Coops, et al., 1928 (Calculation by NIST)[1] |

Table 2: Phase Change Data

| Property | Value | Units | Method | Reference |

| Melting Point (Tfus) | 319 | K | N/A | Stoll, Lindenmann, et al., 1953[2][3] |

| Reduced Pressure Boiling Point (Tboil) | 409.2 | K | N/A | Weast and Grasselli, 1989[2][3] |

| Pressure | 0.029 | bar | N/A | Weast and Grasselli, 1989[2][3] |

Note: Experimental data for the enthalpy of fusion (ΔfusH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp) of this compound are not well-documented in publicly available literature. The following sections describe the standard experimental and computational methods that can be utilized to determine these values.

Experimental Protocols

This section details the established methodologies for determining the key thermochemical properties of organic compounds like this compound.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision thermometer

-

Ignition system

-

Pellet press for solid samples

-

Crucible (platinum or fused silica)

Procedure:

-

A pellet of a known mass of this compound is prepared.

-

The pellet is placed in the crucible within the bomb. A fuse wire is attached to the ignition circuit and positioned in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded over a period of time to establish a baseline.

-

The sample is ignited via an electrical current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion can be determined using a Differential Scanning Calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in a measurable endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Microbalance

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sample pan and hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min), across its melting point.

-

The heat flow to the sample is recorded as a function of temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The area of the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

Principle: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization (ΔvapH) can be calculated from the slope of a plot of ln(P) versus 1/T.

Method: Transpiration Method This method is suitable for compounds with low volatility.

Apparatus:

-

Thermostatted chamber

-

Inert gas supply (e.g., nitrogen or argon) with a precision flow controller

-

Saturator vessel containing the sample

-

Condenser or trap cooled to a low temperature

-

Analytical balance

Procedure:

-

A known mass of this compound is placed in the saturator vessel.

-

The saturator is maintained at a constant, known temperature.

-

A slow, steady stream of an inert gas is passed through the saturator. The gas becomes saturated with the vapor of the substance.

-

The gas-vapor mixture then flows into a condenser or a cold trap, where the vapor is condensed and collected.

-

The mass of the condensed substance is determined by weighing the trap before and after the experiment.

-

The volume of the inert gas that has passed through the system is measured.

-

The partial pressure of the substance at the given temperature is calculated assuming the ideal gas law.

-

The procedure is repeated at several different temperatures.

-

The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot (ln(P) vs. 1/T).

Computational Thermochemistry

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties. High-level ab initio methods are particularly useful for this purpose.

Gaussian-4 (G4) Theory

Principle: G4 theory is a composite computational method that aims to achieve high accuracy in calculating thermochemical data. It combines results from several levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set. The method includes a series of single-point energy calculations and corrections to arrive at a final, accurate energy.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These include:

-

Hartree-Fock (HF) calculations with a large basis set, often extrapolated to the complete basis set limit.

-

Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations with a smaller basis set.

-

Møller-Plesset perturbation theory (MP2 and MP4) calculations with larger basis sets.

-

-

G4 Energy Calculation: The final G4 energy is calculated by combining the energies from the different levels of theory and applying a series of additive corrections. These corrections account for basis set deficiencies and higher-level correlation effects.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K can be calculated from the G4 energy using the atomization method or by calculating the enthalpy of a balanced chemical reaction involving species with well-known experimental enthalpies of formation.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound from cyclopentene.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Thermochemical Analysis

The logical flow for a comprehensive thermochemical characterization of this compound is depicted below.

Caption: Workflow for thermochemical analysis.

Conclusion

This technical guide has compiled the available experimental thermochemical data for this compound and provided detailed protocols for the experimental and computational determination of its key thermochemical properties. While the standard enthalpy of combustion and formation in the solid phase are documented, there is a notable lack of experimental data for the enthalpy of fusion, enthalpy of vaporization, and heat capacity. The methodologies outlined herein, including differential scanning calorimetry, vapor pressure measurements, and high-level computational chemistry, provide a clear path for researchers to obtain these critical values. Accurate and comprehensive thermochemical data for this compound will undoubtedly support its application in various scientific and industrial endeavors.

References

Conformational Landscape of trans-1,2-Cyclopentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of trans-1,2-cyclopentanediol, a fundamental structural motif relevant in medicinal chemistry and materials science. By integrating experimental data from spectroscopic techniques with computational modeling, this document offers a detailed exploration of the molecule's three-dimensional structure and energetic landscape.

Introduction to Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug design and materials science. For cyclic systems like cyclopentane derivatives, the ring's flexibility is constrained, leading to a set of well-defined, low-energy conformations. In the case of this compound, the interplay between ring pucker, the orientation of the hydroxyl substituents, and non-covalent interactions such as hydrogen bonding dictates the conformational equilibrium.

Conformational Isomers of this compound

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main puckered conformations: the envelope and the half-chair. For this compound, theoretical calculations have identified two primary low-energy conformers:

-

Envelope Conformer (Diequatorial OH): In this conformation, the cyclopentane ring resembles an open envelope with one carbon atom out of the plane of the other four. The two hydroxyl groups can occupy diequatorial positions.

-

Half-Chair Conformer (Diaxial OH): The half-chair conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three. This arrangement can accommodate the two hydroxyl groups in diaxial-like positions.

Computational studies, including both molecular mechanics (MM) and ab initio calculations, have been employed to determine the relative stabilities of these conformers.

Relative Conformational Energies

The energy difference between the conformers is a key determinant of their relative populations at equilibrium. The table below summarizes the calculated energy differences (ΔE) between the diaxial (higher energy) and diequatorial (lower energy) conformers.

| Computational Method | ΔE (kcal/mol) | Reference |

| Molecular Mechanics (MM) | 2.9 | [1] |

| Ab initio (B3LYP/6-31G**) | 0.70 | [1] |

Table 1: Calculated Relative Energies of this compound Conformers.

The data indicates that the conformer with diequatorial hydroxyl groups is significantly more stable. Lanthanide-induced shift (LIS) NMR studies corroborate these findings, showing good agreement with the diequatorial conformer being the major species in solution[1].

Experimental Analysis

Spectroscopic methods provide invaluable experimental evidence for the conformational preferences of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of organic molecules. The chemical shifts and, particularly, the vicinal proton-proton coupling constants (³JHH) are sensitive to the dihedral angles between adjacent protons, which are in turn dictated by the ring's conformation.

-

¹H NMR: The spectrum is expected to show complex multiplets for the aliphatic protons due to spin-spin coupling. The protons attached to the carbons bearing the hydroxyl groups (H1 and H2) would appear at a lower field (higher ppm) compared to the other ring protons. The magnitude of the vicinal coupling constants between H1 and its neighbors, and H2 and its neighbors, can provide information about the dominant conformation. For cyclopentane systems, cis vicinal couplings are typically in the range of 8-10 Hz, while trans couplings are generally smaller, from 2-9 Hz. However, the Karplus relationship for five-membered rings is more complex than for six-membered rings, and there can be an overlap in these ranges.

-

¹³C NMR: The spectrum is expected to show three signals corresponding to the three chemically non-equivalent carbon atoms: C1/C2, C3/C5, and C4.